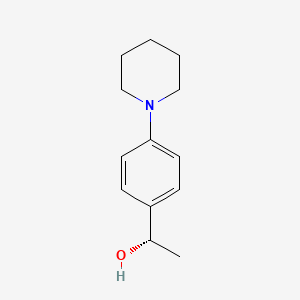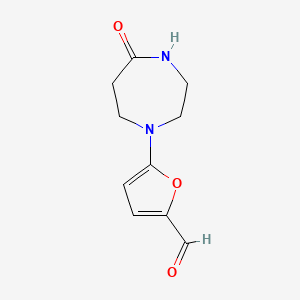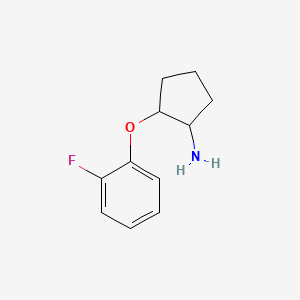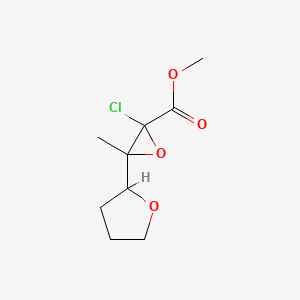
(1-Chloropropan-2-yl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropan-2-yl)cycloheptane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cycloheptane, where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to the cycloheptane ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cycloheptane typically involves the chlorination of propan-2-ylcycloheptane. One common method is the reaction of cycloheptane with propylene in the presence of a catalyst to form propan-2-ylcycloheptane, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where propan-2-ylcycloheptane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropropan-2-yl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of (2-Hydroxypropan-2-yl)cycloheptane.
Elimination: Formation of cycloheptene derivatives.
Oxidation: Formation of cycloheptanone or cycloheptanoic acid.
Aplicaciones Científicas De Investigación
(1-Chloropropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloropropan-2-yl)cycloheptane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo elimination reactions, resulting in the formation of alkenes. These reactions are facilitated by the presence of suitable reagents and conditions, which influence the pathways and products formed .
Comparación Con Compuestos Similares
Similar Compounds
(1-Chloropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cycloheptane ring.
Cycloheptane: The parent compound without the propyl and chlorine substituents.
Uniqueness
(1-Chloropropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a chlorinated propyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
1-chloropropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
Clave InChI |
DMWJMBVKRCCWKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)


amine](/img/structure/B13173528.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)







![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)

